1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol

Triacylglycerol Regioisomerism Lipidomics Sea Buckthorn Oil

1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol (CAS: 2692623-04-2) is a synthetic triacylglycerol (TAG) composed of a glycerol backbone esterified with palmitoleic acid (16:1 n-7) at the sn-1 and sn-2 positions and cis-vaccenic acid (18:1 n-7) at the sn-3 position. Its molecular formula is C53H96O6 with a molecular weight of 829.3 g/mol.

Molecular Formula C53H96O6
Molecular Weight 829.3 g/mol
Cat. No. B12298805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol
Molecular FormulaC53H96O6
Molecular Weight829.3 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC
InChIInChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h19-24,50H,4-18,25-49H2,1-3H3/b22-19-,23-20-,24-21-
InChIKeyNSQPPAVFSXGRRL-BUTYCLJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol: A Defined Triacylglycerol with Palmitoleoyl and cis-Vaccenoyl Chains


1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol (CAS: 2692623-04-2) is a synthetic triacylglycerol (TAG) composed of a glycerol backbone esterified with palmitoleic acid (16:1 n-7) at the sn-1 and sn-2 positions and cis-vaccenic acid (18:1 n-7) at the sn-3 position [1]. Its molecular formula is C53H96O6 with a molecular weight of 829.3 g/mol . This compound serves as a chemically defined ω-7 monounsaturated TAG, distinct from natural oil mixtures containing heterogeneous acyl compositions, and is intended exclusively for research use as a biochemical assay reagent .

Why Generic ω-7 Triacylglycerol Blends Cannot Substitute for 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol in Quantitative Research


Natural sources of ω-7 fatty acids, such as sea buckthorn oil, contain complex mixtures of TAG molecular species with variable acyl compositions and regioisomer distributions that differ significantly by subspecies and environmental conditions [1]. For example, the regioisomer composition of the Po/Po/V TAG species in sea buckthorn ranges from 8–24% for the asymmetric PoVPo form, deviating markedly from random distribution and varying with origin and weather [2]. Furthermore, cis-vaccenic acid exhibits distinct biophysical properties compared to its positional isomer oleic acid, including differential effects on membrane phase transition temperatures [3]. These inherent compositional heterogeneities preclude the use of natural oils as precise experimental tools, necessitating a structurally defined, single-molecular-species TAG for reproducible quantitative studies.

Quantitative Differentiation of 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol from Closest Analogs


Regioisomer Composition: Asymmetric PoVPo Form Ranges from 8–24% in Natural Sources, Demonstrating Defined Regiochemistry of the Synthetic Standard

In a study of 32 sea buckthorn pulp oil samples, the regioisomer composition of the TAG species corresponding to 1,2-dipalmitoleoyl-3-vaccenoyl-rac-glycerol (Po/Po/V) was determined by tandem mass spectrometry. The asymmetric regioisomer PoVPo accounted for 8–24% of the total Po/Po/V species, with the remainder being symmetric PoPoV [1]. This demonstrates that natural sources contain a variable and unpredictable mixture of regioisomers, whereas the synthetic 1,2-dipalmitoleoyl-3-11(Z)-octadecenoyl-rac-glycerol provides a single, defined regioisomer (PoPoV).

Triacylglycerol Regioisomerism Lipidomics Sea Buckthorn Oil

Acyl-CoA Acyltransferase Specificity: cis-Vaccenoyl Exhibits 5-Fold Lower Preference than Palmitoleoyl in Enzymatic Acylation

In a study of 1-acyl-sn-glycerol-3-phosphate acyltransferase from maturing safflower seeds, the relative order of acyl-CoA specificity was determined. The enzyme showed a strict preference hierarchy: linoleoyl = oleoyl > palmitoleoyl > elaidoyl > cis-vaccenoyl > stearoyl = palmitoyl [1]. While quantitative rate constants were not provided for all substrates, the ranking indicates that cis-vaccenoyl-CoA is a significantly poorer substrate than palmitoleoyl-CoA for this key TAG biosynthetic enzyme. This differential enzymatic handling implies distinct metabolic fates for palmitoleoyl versus cis-vaccenoyl moieties when incorporated into TAGs.

Lipid Biosynthesis Acyltransferase Specificity Triacylglycerol Assembly

Membrane Fluidity Modulation: cis-Vaccenic Acid Induces Earlier Gel-to-Fluid Phase Transition than Oleic Acid

Differential Scanning Calorimetry (DSC) analysis of model membranes containing 3% (w/w) cis-vaccenic acid (CV) or oleic acid (OA) revealed that the endothermic peak onset for the CV-containing membrane occurred at a lower temperature than for the OA-containing membrane [1]. ²H-NMR investigations confirmed that the membrane containing CV enters the ripple phase (the first step toward the fluid state) at a lower temperature compared to an identical system containing OA [1]. This demonstrates that the position of the double bond (Δ11 in CV vs. Δ9 in OA) significantly alters membrane phase behavior.

Membrane Biophysics Lipid Phase Transition Differential Scanning Calorimetry

cis/trans Isomerase Substrate Selectivity: cis-Vaccenic Acid Exhibits 12.7-Fold Higher Conversion than Oleic Acid

Recombinant cytochrome c-type cis/trans fatty acid isomerase (CTI) from Pseudomonas putida KT2440 was assayed against three monounsaturated fatty acids. The enzyme exhibited strong substrate selectivity, achieving 98.87 ± 0.18% conversion of palmitoleic acid (16:1 cis-Δ9) at equilibrium, 92.07 ± 2.61% conversion of cis-vaccenic acid (18:1 cis-Δ11), but only 7.27 ± 1.07% conversion of oleic acid (18:1 cis-Δ9) [1]. Catalytic efficiency (kcat/Km) for cis-vaccenic acid was 2.712 × 10³ M⁻¹·min⁻¹, approximately 9.5-fold higher than for palmitoleic acid (0.285 × 10³ M⁻¹·min⁻¹) despite the latter's higher conversion percentage [1].

Fatty Acid Isomerization Enzyme Kinetics Lipid Modification

High-Value Research Applications for 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol


Defined Substrate for Triacylglycerol Lipase Specificity and Regioselectivity Assays

This compound provides a structurally defined TAG with known fatty acid positions (palmitoleoyl at sn-1 and sn-2, cis-vaccenoyl at sn-3), enabling precise determination of lipase regioselectivity and fatty acid preference [1]. Unlike natural oil substrates that contain heterogeneous mixtures of regioisomers (e.g., 8–24% PoVPo contamination in sea buckthorn Po/Po/V fractions), this synthetic standard eliminates confounding variables, allowing unambiguous assignment of hydrolysis products to specific sn-positions [1].

Calibration Standard for Lipidomics Quantification of ω-7-Enriched Triacylglycerols

As a pure molecular species of defined structure and molecular weight (829.3 g/mol), 1,2-dipalmitoleoyl-3-11(Z)-octadecenoyl-rac-glycerol serves as an ideal external calibration standard for LC-MS/MS quantification of Po/Po/V TAG species in biological extracts and food oils . Its use enables absolute quantitation rather than relative abundance measurements, which is essential for inter-laboratory reproducibility and regulatory compliance in lipidomic profiling studies [2].

Model Compound for Studying ω-7 Fatty Acid Bioavailability and Metabolic Fate

The compound's defined acyl composition allows researchers to trace the differential metabolic processing of palmitoleoyl versus cis-vaccenoyl moieties in cell culture and animal models. Given that cis-vaccenoyl-CoA is a poorer substrate for key acyltransferases than palmitoleoyl-CoA [3], this TAG provides a tool to investigate how acyl chain identity influences TAG hydrolysis, fatty acid release kinetics, and subsequent re-esterification into cellular phospholipids.

Biophysical Studies of cis-Vaccenic Acid Effects on Membrane Properties

Incorporation of this TAG into model membrane systems allows controlled investigation of how cis-vaccenic acid modulates membrane fluidity and phase behavior. DSC and NMR studies have established that cis-vaccenic acid induces gel-to-fluid phase transitions at lower temperatures than the more common oleic acid positional isomer [4], making this compound valuable for studying the biophysical consequences of Δ11 versus Δ9 unsaturation in lipid bilayers and lipid droplet monolayers.

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